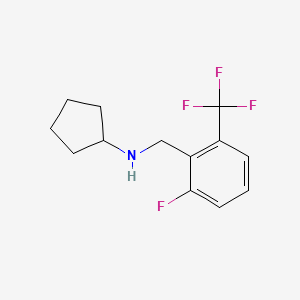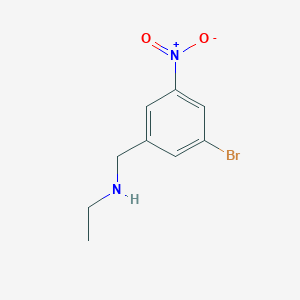
(3-Bromo-5-nitrobenzyl)-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-5-nitrobenzyl)-ethylamine is an organic compound characterized by the presence of a bromine atom, a nitro group, and an ethylamine group attached to a benzyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-nitrobenzyl)-ethylamine typically involves the following steps:
Nitration: The starting material, benzylamine, undergoes nitration to introduce the nitro group at the meta position.
Bromination: The nitrated benzylamine is then subjected to bromination to introduce the bromine atom at the ortho position relative to the nitro group.
Alkylation: Finally, the brominated nitrobenzylamine is alkylated with ethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out under controlled temperature and pressure conditions to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-nitrobenzyl)-ethylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide in acetone or other nucleophiles.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as (3-Iodo-5-nitrobenzyl)-ethylamine.
Reduction: (3-Bromo-5-aminobenzyl)-ethylamine.
Oxidation: Various oxidized derivatives depending on the conditions.
Scientific Research Applications
(3-Bromo-5-nitrobenzyl)-ethylamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Bromo-5-nitrobenzyl)-ethylamine involves its interaction with molecular targets such as enzymes or receptors. The bromine and nitro groups play a crucial role in its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-5-nitrobenzyl)-methylamine
- (3-Bromo-5-nitrobenzyl)-propylamine
- (3-Bromo-5-nitrobenzyl)-isopropylamine
Uniqueness
(3-Bromo-5-nitrobenzyl)-ethylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
N-[(3-bromo-5-nitrophenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-2-11-6-7-3-8(10)5-9(4-7)12(13)14/h3-5,11H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWVSKKROHAYNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CC(=C1)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
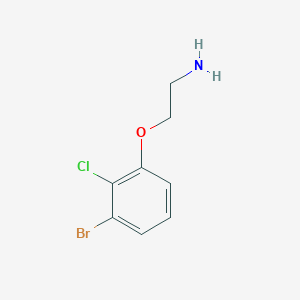
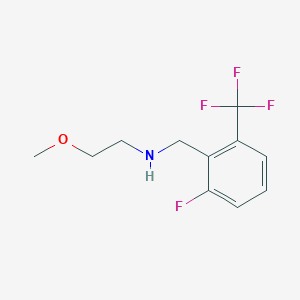

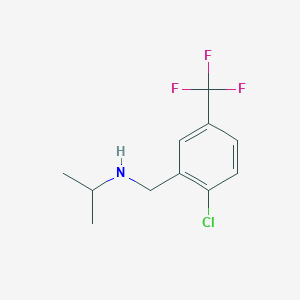
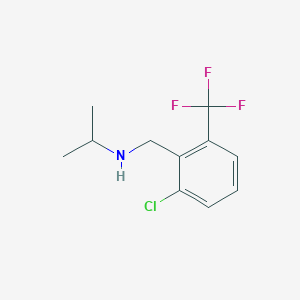
![N-[(4-Fluoro-2-nitrophenyl)methyl]cyclohexanamine](/img/structure/B7902040.png)
![2-Chloro-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7902044.png)
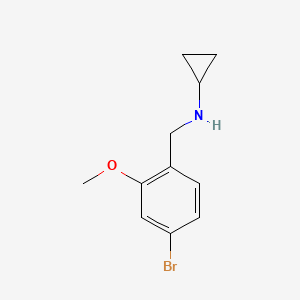
amine](/img/structure/B7902054.png)
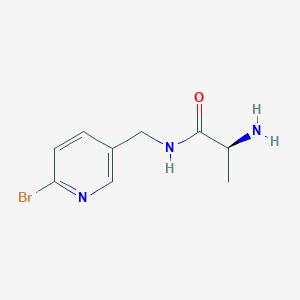
![N-[(2-bromo-5-chlorophenyl)methyl]cyclopropanamine](/img/structure/B7902079.png)
![N-[(3-bromo-4-chlorophenyl)methyl]cyclopropanamine](/img/structure/B7902081.png)
![N-[(4-bromo-3-chlorophenyl)methyl]cyclopropanamine](/img/structure/B7902088.png)
